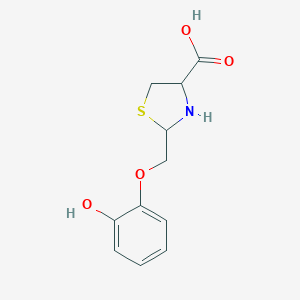

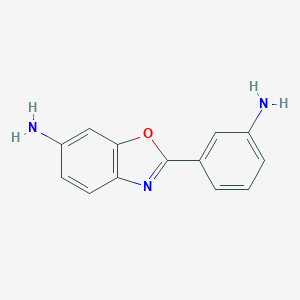

6-Amino-2-(3-aminophenyl)benzoxazole

Übersicht

Beschreibung

Synthesis Analysis

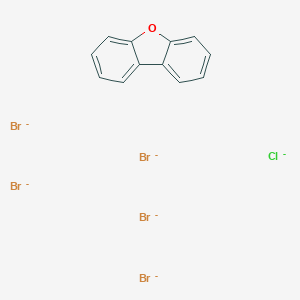

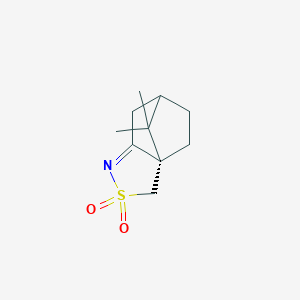

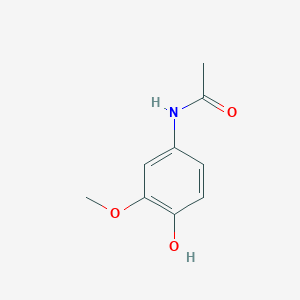

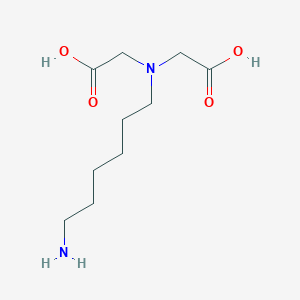

The synthesis of benzoxazole derivatives, including 6-Amino-2-(3-aminophenyl)benzoxazole, often involves reactions of substituted 2-aminophenols and acyl chlorides in the presence of catalytic amounts of Lewis acids under solvent-free conditions, offering an environmental-friendly and efficient approach (Wang et al., 2010). Another method described involves the reaction of 2,4-diaminophenol dihydrochloride and p-aminobenzoic acid with SnCl2 as a reductive agent to enhance yield (L. Chao, 2008).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by their benzoxazole core, with variations in substituents affecting their physical and chemical properties. Crystal structure analysis of similar compounds reveals a tendency for intramolecular hydrogen bonding, which influences the overall stability and reactivity of these molecules (Imelda Pérez-Pérez et al., 2015).

Chemical Reactions and Properties

Benzoxazole derivatives participate in various chemical reactions, highlighting their reactivity and potential for functionalization. For instance, the Gould-Jacobs reaction, involving the nucleophilic reaction of amino-substituted benzoxazoles with certain diketones, showcases the versatility of these compounds in forming new derivatives with distinct properties (K. Heleyová et al., 1996).

Physical Properties Analysis

The physical properties of 6-Amino-2-(3-aminophenyl)benzoxazole and related compounds, such as melting points and crystalline structure, are critical for their application in material science and organic chemistry. Synthesis methods can significantly influence these properties, as demonstrated in studies focusing on optimizing conditions to achieve high yields and purity (Song Mei-xia, 2011).

Chemical Properties Analysis

The chemical properties of benzoxazole derivatives, including reactivity, stability, and fluorescence, are areas of interest for their potential applications in chemical sensing, material science, and organic synthesis. Studies on novel fluorescent benzoxazole derivatives highlight the ability to fine-tune their emission properties for specific applications (K. Phatangare et al., 2013).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

6-Amino-2-(3-aminophenyl)benzoxazole derivatives demonstrate significant antimicrobial activities. These compounds have shown a broad spectrum of activity against microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Mycobacterium tuberculosis. Notably, some derivatives exhibited substantial antimycobacterial activity, suggesting potential use in drug design against these pathogens (Ertan-Bolelli et al., 2016).

Synthesis and Polymerization Applications

The optimized synthesis of 6-Amino-2-(3-aminophenyl)benzoxazole involves reacting 2,4-diaminophenol dihydrochloride with P-aminobenzoic acid, leading to a high yield and purity product. This product can be used as a monomer in polymerization, indicating its potential in material science and engineering applications (Song Mei-xia, 2011).

Photophysical Properties

Studies on the excited-state intramolecular proton transfer (ESIPT) reactions of 6-Amino-2-(3-aminophenyl)benzoxazole and its derivatives reveal insights into their photophysical properties. These properties are important in the development of fluorescent probes and materials for various scientific applications (Chaozheng Li et al., 2016).

Crystal Structure

Understanding the crystal structure of 6-Amino-2-(3-aminophenyl)benzoxazole derivatives is crucial for their application in material science and chemistry. The structure features intramolecular N—H⋯N hydrogen bonds, which are key in determining their physical and chemical properties (Imelda Pérez-Pérez et al., 2015).

Antitumor Properties

Some derivatives of 6-Amino-2-(3-aminophenyl)benzoxazole have shown promise in antitumor research. These compounds, particularly those with certain modifications, exhibit selective growth inhibitory properties against human cancer cell lines, suggesting their potential in cancer therapy (E. Kashiyama et al., 1999).

Zukünftige Richtungen

Benzoxazoles, including “6-Amino-2-(3-aminophenyl)benzoxazole”, continue to be an area of interest in medicinal chemistry and chemical biology . Future research may focus on developing more efficient synthesis methods, exploring their biological activities, and investigating their potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-(3-aminophenyl)-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMRWFMFAFOGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398222 | |

| Record name | 2-(3-Aminophenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-(3-aminophenyl)benzoxazole | |

CAS RN |

313502-13-5 | |

| Record name | 2-(3-Aminophenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)